molecular formula C18H24ClN3O2 B5488950 N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide

N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide

Cat. No. B5488950
M. Wt: 349.9 g/mol
InChI Key: KMHROFPTOUXBLC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has been studied for its potential as a treatment for addiction and other neurological disorders.

Mechanism of Action

N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide works by inhibiting the enzyme called histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide can increase the expression of certain genes that are involved in the formation of new neural connections, which may help to reverse the changes in the brain that occur as a result of addiction or other neurological disorders.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to increase the expression of certain genes that are involved in the formation of new neural connections. These effects may contribute to the potential therapeutic benefits of N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide for addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. However, one limitation is that it may not be effective in all individuals, and its potential side effects and interactions with other drugs are not fully understood.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide. One area of interest is the development of more effective and targeted treatments for addiction and other neurological disorders. Another area of interest is the investigation of the potential interactions between N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide and other drugs, as well as the potential side effects of long-term use. Additionally, further research is needed to better understand the underlying biological mechanisms of N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide and its effects on gene expression and neural plasticity.

Synthesis Methods

N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 2-pyrrolidinone, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide has been studied for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. It has also been investigated for its potential as a treatment for other neurological disorders, such as Tourette's syndrome and obsessive-compulsive disorder.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-15-7-1-2-8-16(15)20-18(24)22-12-4-3-6-14(22)10-13-21-11-5-9-17(21)23/h1-2,7-8,14H,3-6,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHROFPTOUXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2CCCC2=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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